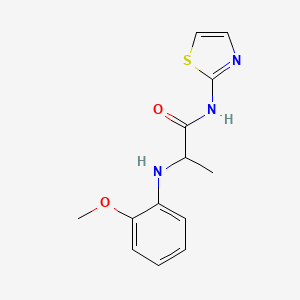
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide, also known as MTAA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide exerts its biological effects by binding to the active site of PTPs and inhibiting their activity. PTPs are enzymes that remove phosphate groups from proteins, thereby regulating their activity. By inhibiting PTP activity, N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide can modulate various cellular signaling pathways and affect cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to selectively inhibit PTP activity. However, N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders. Another direction is to explore its applications in studying protein-protein interactions and other cellular processes. Additionally, the development of new synthetic methods for N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide and related compounds could lead to the discovery of more potent and selective PTP inhibitors.
Métodos De Síntesis
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide is synthesized through a series of chemical reactions that involve the condensation of 2-aminothiazole with 2-methoxybenzaldehyde, followed by the reaction with alanine amide in the presence of a coupling reagent. The resulting product is purified through column chromatography to obtain N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide in high purity and yield.
Aplicaciones Científicas De Investigación
N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and biophysics. In medicinal chemistry, N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has been investigated for its ability to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in various cellular signaling pathways and play a critical role in the development of various diseases, including cancer, diabetes, and autoimmune disorders. N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has shown promising results as a PTP inhibitor, making it a potential drug candidate for the treatment of these diseases.
In biochemistry and biophysics, N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide has been used as a tool to study protein-protein interactions. N~2~-(2-methoxyphenyl)-N~1~-1,3-thiazol-2-ylalaninamide can be attached to a protein of interest and used as a fluorescence probe to monitor the interaction between the protein and its binding partner. This approach has been used to study various protein-protein interactions, including those involved in signal transduction, transcriptional regulation, and protein folding.
Propiedades
IUPAC Name |
2-(2-methoxyanilino)-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9(12(17)16-13-14-7-8-19-13)15-10-5-3-4-6-11(10)18-2/h3-9,15H,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYSMONWIJXLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

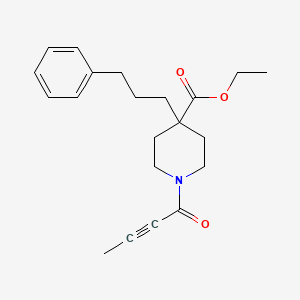
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4921443.png)

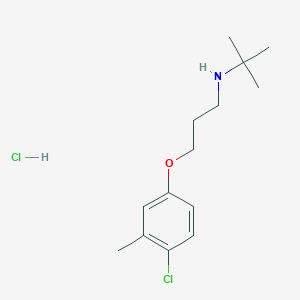
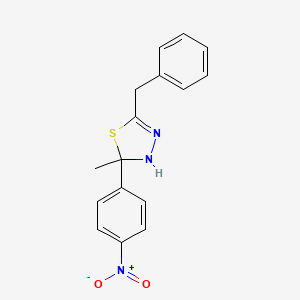
![1-(4-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B4921469.png)
![N-methyl-N'-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-N-(pyridin-2-ylmethyl)urea](/img/structure/B4921471.png)
![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B4921478.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4921488.png)
![2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4921501.png)
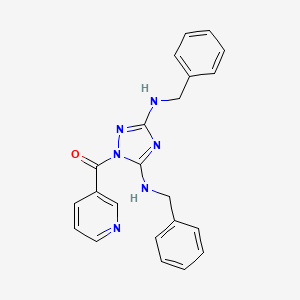

![N-[2-(2-pyridinyl)ethyl]cycloheptanamine](/img/structure/B4921531.png)
![butyl 3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4921536.png)